(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclopropyl)methanone
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Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and has been shown to possess unique biological properties.2.1]oct-2-en-8-yl(cyclopropyl)methanone.
Scientific Research Applications
Pharmaceutical Synthesis
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide array of biological activities . This makes it a valuable target for the synthesis of pharmaceutical compounds, especially those that can interact with the nervous system.
Stereoselective Synthesis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted significant attention . This is crucial for creating medications that require specific stereochemistry to be effective.
Alkaloid Synthesis
The compound’s structure is pivotal in the synthesis of tropane alkaloids . These alkaloids have applications ranging from analgesics to anticholinergics, and their synthesis is a key area of research.
Biological Activity Research
Due to its presence in biologically active molecules, this compound is used in research to understand biological pathways and interactions .
Chemical Methodology Development
The synthesis and manipulation of this compound aid in developing new chemical methodologies, which can be applied to create a variety of structurally complex molecules .
Medicinal Chemistry
It serves as a building block in medicinal chemistry for the design and development of new drugs with potential therapeutic applications .
properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(8-4-5-8)12-9-2-1-3-10(12)7-6-9/h1-2,8-10H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKVGRDXWSDBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclopropyl)methanone |
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